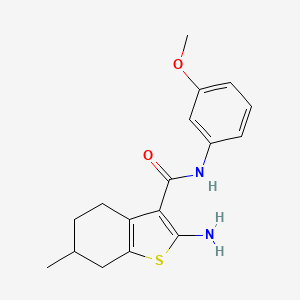

2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

The compound 2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 725221-40-9) is a benzothiophene carboxamide derivative with a 3-methoxyphenyl substituent on the amide nitrogen and a methyl group at the 6-position of the tetrahydrobenzothiophene core . Key features include:

Properties

IUPAC Name |

2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-10-6-7-13-14(8-10)22-16(18)15(13)17(20)19-11-4-3-5-12(9-11)21-2/h3-5,9-10H,6-8,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBZLNHFXGYPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a suitable precursor containing sulfur. The reaction conditions for cyclization often require high temperatures and the presence of a catalyst to facilitate the formation of the benzothiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The carboxamide group can be reduced to an amine.

Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Primary or secondary amines.

Substitution: : Substituted methoxyphenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological properties, including:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity may help mitigate oxidative stress in biological systems, potentially leading to applications in treating neurodegenerative diseases.

2. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from death due to oxidative stress. For instance, a study published in the Journal of Neurochemistry demonstrated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cultures exposed to stressors.

3. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In a murine model of arthritis, administration of this compound led to decreased swelling and lower levels of inflammatory cytokines such as IL-6 and TNF-alpha, as reported in Pharmacology Reports.

4. Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This potential was highlighted in a study assessing its efficacy against pathogens like Staphylococcus aureus and Escherichia coli, where it showed significant inhibitory effects on bacterial growth.

Case Studies

| Case Study | Findings |

|---|---|

| Neuroprotective Mechanism | Reduced cell death and oxidative damage markers in neuronal cultures treated with the compound compared to controls. |

| Anti-inflammatory Activity | Decreased swelling and inflammatory cytokines in a murine model of arthritis after administration of the compound. |

| Antimicrobial Efficacy | Significant inhibition of bacterial growth against common pathogens at varying concentrations. |

Synthesis and Derivatives

The synthesis of 2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps starting from simpler precursors. The ability to create derivatives allows researchers to explore modifications that could enhance its pharmacological properties.

Potential Future Research Directions

Further research could focus on:

- Mechanistic Studies : Understanding the specific pathways through which the compound exerts its effects.

- Clinical Trials : Evaluating its efficacy and safety in human subjects for various therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations at the N-Phenyl Group

Key Observations :

Variations at the 6-Position of the Benzothiophene Core

Biological Activity

The compound 2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 725221-40-9) is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.43 g/mol

Hazard Classification: Irritant

The structural characteristics of this compound contribute to its biological activity. The presence of the methoxy group and the tetrahydrobenzothiophene core enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of This compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of benzothiophene exhibit significant antitumor properties. A study evaluating the cytotoxic effects of related compounds found that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 23.2 to 49.9 µM , indicating moderate to strong cytotoxicity against these cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 | 23.2 | Apoptosis induction |

| Compound 2 | A549 | 49.9 | Apoptosis induction |

| Compound 3 | HeLa | 35.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. Studies suggest that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. The mechanism involves the modulation of signaling pathways related to inflammation, including NF-kB and MAPK pathways .

Antimicrobial Properties

Benzothiophene derivatives are known for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. Its mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Cytotoxicity Study on MCF-7 Cells :

- Anti-inflammatory Activity Assessment :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the benzothiophene core and substituents on the phenyl ring can significantly influence biological activity. For instance, the presence of electron-donating groups like methoxy enhances cytotoxicity compared to unsubstituted analogs .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:

The synthesis typically involves multi-step reactions, with key intermediates formed via cyclocondensation or acylation. For example:

- Reflux with anhydrides : Reacting intermediates (e.g., tetrahydrobenzothiophene derivatives) with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux for 12–24 hours .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) yields high-purity products (67–70% yield). Crystallization using methanol or ethanol is also effective for solid products .

- Characterization : IR (C=O, NH stretches), ¹H/¹³C NMR (integration of methoxy, methyl, and aromatic protons), and HRMS validate structural integrity .

Basic: What are the key spectroscopic and analytical techniques for characterizing this compound?

Answer:

Critical techniques include:

- ¹H NMR : Assign peaks for the 3-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃), tetrahydrobenzothiophene core (δ 1.5–2.5 ppm for methyl and cyclohexyl protons), and amide NH (δ 6.5–7.5 ppm) .

- 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the benzothiophene ring .

- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to rule out impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Structural modifications : Introduce substituents at the 6-methyl (e.g., tert-butyl for steric effects) or 3-methoxyphenyl (e.g., halogenated aryl groups for electronic effects) positions to assess antibacterial or enzyme inhibition potency .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases or kinases. Validate with enzyme inhibition assays (IC₅₀ measurements) .

- Data analysis : Compare logP values (via HPLC) and pKa (via potentiometry) to correlate hydrophobicity/protonation states with cellular uptake .

Advanced: What mechanisms underlie its reported antibacterial activity, and how can they be experimentally validated?

Answer:

- Hypothesized mechanisms : Inhibition of DNA gyrase or disruption of membrane integrity, as seen in related tetrahydrobenzothiophene derivatives .

- Validation methods :

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Meta-analysis : Systematically compare datasets from literature, focusing on variables like bacterial strain variability, compound purity (>95% by HPLC), and assay conditions (pH, temperature) .

- Dose-response replication : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines) with internal controls .

- Synergistic studies : Evaluate combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors .

Advanced: How should experimental design incorporate existing theoretical frameworks (e.g., enzyme inhibition hypotheses)?

Answer:

- Guiding principles : Align with established models (e.g., competitive vs. non-competitive inhibition kinetics). For example, design Michaelis-Menten assays with varying substrate concentrations to determine inhibition type .

- Control experiments : Include known inhibitors (e.g., novobiocin for DNA gyrase) to benchmark activity.

- Theoretical validation : Use density functional theory (DFT) to calculate electron distribution at reactive sites, correlating with experimental IC₅₀ values .

Basic: What solvents and reaction conditions maximize yield during acylation?

Answer:

- Optimal solvents : Dry CH₂Cl₂ or DMF for anhydride reactions due to low nucleophilicity and high solubility of intermediates .

- Temperature : Reflux at 40–50°C minimizes side reactions (e.g., hydrolysis).

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer:

- Prodrug design : Introduce ester groups at the carboxylamide moiety for enhanced membrane permeability, with hydrolysis in vivo .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm via DLS) to prolong half-life .

- Pharmacokinetics : Measure AUC and Cmax in rodent models after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.